2-benzyl-2H-1,2,3,4-tetrazol-5-amine
Description
Significance of the Tetrazole Scaffold in Modern Chemical Research
The tetrazole motif is a privileged scaffold in chemistry, with wide-ranging applications in medicine, materials science, and catalysis. acs.orgresearchgate.net Its utility stems from a combination of metabolic stability, high nitrogen content, and versatile coordination capabilities. Researchers have leveraged these properties to develop novel pharmaceuticals, energetic materials, and functional polymers. lifechemicals.comnih.gov
A primary role of the tetrazole ring in medicinal chemistry is as a bioisostere for the carboxylic acid group. bohrium.comtandfonline.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 5-substituted-1H-tetrazole moiety is comparable in size, pKa, and geometry to a carboxylic acid, allowing it to participate in similar hydrogen bonding interactions with biological targets. acs.orgacs.org
The key advantage of this substitution is enhanced metabolic stability, as the tetrazole ring is resistant to many biological transformations that affect carboxylic acids. tandfonline.com This replacement can also improve other critical drug-like properties, including lipophilicity and bioavailability, potentially reducing side effects. tandfonline.combeilstein-journals.orgrsc.org Furthermore, 1,5-disubstituted tetrazoles can serve as effective bioisosteres for the cis-amide bond, a valuable strategy in the design of peptidomimetics. lifechemicals.comacs.orgbeilstein-journals.org The prevalence of this scaffold is evidenced by its incorporation into more than 20 FDA-approved drugs for a wide range of conditions. lifechemicals.comacs.orgbeilstein-journals.org
| Drug Name | Therapeutic Class | Function of Tetrazole Ring |
|---|---|---|
| Losartan | Antihypertensive | Carboxylic acid bioisostere lifechemicals.combohrium.comtandfonline.com |
| Valsartan | Antihypertensive | Carboxylic acid bioisostere bohrium.comtandfonline.com |
| Irbesartan | Antihypertensive | Carboxylic acid bioisostere bohrium.comtandfonline.com |
| Candesartan | Antihypertensive | Carboxylic acid bioisostere bohrium.comtandfonline.com |
| Letrozole | Anticancer | Core structural component researchgate.netbohrium.com |
| Cefamandole | Antibacterial | Core structural component bohrium.comtandfonline.com |
The high nitrogen content and significant positive enthalpy of formation of tetrazoles make them valuable in the field of advanced materials, particularly as high-energy materials. nih.govacs.org They are investigated as components in rocket propellants and explosives. nih.gov Due to their high density of nitrogen atoms, the decomposition of tetrazole-based materials releases large volumes of nitrogen gas, a property that makes them suitable as environmentally benign components for gas generators in applications like automotive airbags. nih.govacs.org
In another materials science application, the ability of tetrazole nitrogen atoms to coordinate with metal ions has been exploited in the construction of Metal-Organic Frameworks (MOFs). lifechemicals.com These porous materials have shown significant promise for gas storage and separation. For instance, certain synthetic polymers incorporating tetrazole fragments in their repeating units have been developed as microporous organic materials capable of capturing carbon dioxide with high efficacy and selectivity. lifechemicals.com
The electron-rich nature of the tetrazole ring, with its four nitrogen atoms, makes it an excellent ligand for coordinating with metal ions. acs.orgbohrium.com This strong coordination ability has been widely used to construct a variety of coordination polymers (CPs) and complexes. bohrium.com These materials exhibit diverse and fascinating structural motifs and functionalities with applications in catalysis, luminescence, and molecular magnetism. bohrium.comscielo.brcabidigitallibrary.org
Tetrazolyl-carboxylate ligands, which combine the coordination sites of both a tetrazole ring and a carboxylate group, are particularly effective building blocks. cabidigitallibrary.org They can bridge multiple metal centers to create stable, higher-dimensional architectures. scielo.br The resulting complexes have been shown to be catalytically active in various organic transformations, with the specific structure and the coordinated metal center playing a vital role in their catalytic performance. scielo.br
Overview of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine as a Key Research Target
This compound is a specific derivative within the vast family of tetrazoles. Its structure, featuring substituents at both the N-2 and C-5 positions, makes it a subject of interest for exploring structure-activity relationships and as a scaffold for further chemical modification.
The structure of this compound consists of a central tetrazole ring with an amino group (-NH2) attached to the carbon at position 5 and a benzyl (B1604629) group (-CH2-C6H5) attached to one of the nitrogen atoms. ontosight.ai A key structural feature of substituted tetrazoles is the existence of isomers based on the position of the substituent on the nitrogen atoms of the ring.
The parent tetrazole can exist in two aromatic tautomeric forms: 1H-tetrazole and 2H-tetrazole. wikipedia.orgnih.govresearchgate.net For monosubstituted tetrazoles, the substituent can be attached at either the N-1 or N-2 position, leading to distinct 1H and 2H isomers, which are not tautomers and generally have different chemical and physical properties. researchgate.net In the case of this compound, the benzyl group's attachment to the nitrogen at the 2-position definitively classifies it as a 2H-tetrazole isomer. ontosight.ai This specific substitution pattern locks the molecule into the 2H configuration.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H9N5 | ontosight.aiuni.lucymitquimica.com |
| Molecular Weight | 175.19 g/mol | ontosight.aicymitquimica.com |
| Synonyms | 2-benzyl-2H-tetrazol-5-amine, 5-amino-2-benzyltetrazole | cymitquimica.com |
| Isomer Type | 2H-Tetrazole | ontosight.ai |
Research involving this compound and related structures focuses primarily on medicinal chemistry and the development of novel bioactive compounds. The presence of the amino group at the C-5 position offers a reactive handle for synthesizing a wide array of derivatives, such as Schiff bases, which have been explored for cytotoxic activity. ajol.info
The academic significance of this compound lies in its utility as a building block. Studies on related 2,5-disubstituted tetrazoles, particularly those with a substituted benzyl group at the N-2 position, have identified compounds with potent anti-proliferative activity against human cancer cell lines. researchgate.net This suggests a promising research trajectory for derivatives of this compound as potential therapeutic agents. Broader research into tetrazole derivatives indicates potential applications in developing antimicrobial, anti-inflammatory, and agricultural agents. ontosight.ai The exploration of this specific 2,5-disubstitution pattern is a key strategy for generating chemical libraries to screen for various biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-10-12-13(11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWVUJXAAINHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289700 | |
| Record name | 2-(Phenylmethyl)-2H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31694-91-4 | |
| Record name | 2-(Phenylmethyl)-2H-tetrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31694-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-2H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-2H-1,2,3,4-tetrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Benzyl 2h 1,2,3,4 Tetrazol 5 Amine and Its Derivatives
Direct Synthetic Routes to 2-Substituted Tetrazoles
The formation of the 2-substituted tetrazole core, a key structural feature of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, is primarily achieved through direct synthetic routes. These methods construct the heterocyclic ring system with the desired substituent pattern in a planned sequence.
Cycloaddition Reactions for 2H-Tetrazole Core Formation
The most fundamental and widely employed method for constructing the tetrazole ring is the [3+2] cycloaddition reaction. researchgate.net This reaction typically involves the combination of a component with three atoms (like an azide) and a two-atom component (like a nitrile or an isocyanide). researchgate.netnih.gov
Key cycloaddition strategies for forming 2,5-disubstituted tetrazoles include:
Reaction of Nitriles with Azides : This is a classic approach where a nitrile (R-C≡N) reacts with an azide (B81097), such as sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃), to form the tetrazole ring. researchgate.netnih.gov The reaction's efficiency can be influenced by the electronic properties of the nitrile, with electron-withdrawing groups generally facilitating the cycloaddition. nih.gov
Reactions Involving Diazonium Salts : Aryldiazonium salts serve as versatile starting materials. A notable metal-free method involves a [3+2] annulation reaction of aryldiazonium salts with guanidines, promoted by N-Iodosuccinimide, to construct 2-aryl-5-amino-2H-tetrazoles under mild conditions. organic-chemistry.org Another approach is the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure using I₂/KI, to provide 2,5-disubstituted tetrazoles in a one-pot synthesis. organic-chemistry.orgacs.orgorganic-chemistry.org
Silver-Catalyzed Cycloaddition : A regioselective [3+2] cycloaddition between arenediazonium salts and trimethylsilyldiazomethane, catalyzed by a silver salt, has been reported for the synthesis of 2-aryltetrazoles with good to moderate yields and compatibility with a wide range of functional groups. nih.govnih.gov
These cycloaddition reactions represent the foundational chemistry for creating the tetrazole core, which can then be elaborated to produce specific derivatives like this compound.
Catalyzed Synthesis Approaches
To overcome the limitations of traditional methods, such as harsh reaction conditions or long reaction times, catalyzed approaches have been developed. These methods often offer improved yields, selectivity, and more environmentally friendly ("green") profiles.
The emergence of nanocatalysts has significantly advanced tetrazole synthesis by providing efficient, selective, and reusable catalytic systems. amerigoscientific.comrsc.org These catalysts possess a high surface-area-to-volume ratio, which enhances their activity. nanomaterchem.com
Several classes of nanomaterials have proven effective:
Magnetic Nanocatalysts : Nanoparticles based on iron oxide (Fe₃O₄) are particularly attractive due to their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and recycling. amerigoscientific.comnanomaterchem.comtandfonline.com Examples include Fe₃O₄ functionalized with organic ligands or metal complexes, such as Fe₃O₄@tryptophan@Ni, Fe₃O₄@SiO₂-APTES-TFA, and various copper(II) complexes supported on magnetic nanoparticles. amerigoscientific.comnanomaterchem.comtandfonline.com
Boehmite-Based Nanocatalysts : Boehmite (γ-AlOOH) nanoparticles, with their abundant surface hydroxyl groups, exhibit enhanced catalytic activity. amerigoscientific.comrsc.org Cobalt complexes stabilized on the surface of modified boehmite nanoparticles have been used for the efficient formation of tetrazole derivatives. rsc.org
Other Nanomaterials : Zinc oxide (ZnO) nanoparticles act as efficient heterogeneous Lewis acid catalysts for [3+2] cycloaddition reactions. amerigoscientific.com Other systems, such as biosynthesized silver/sodium borosilicate nanocomposites and RuO₂/MMT nanocomposites, also serve as effective catalysts, offering high yields and short reaction times. amerigoscientific.com
| Nanocatalyst | Key Features | Advantages | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂-TCT-PVA-Cu(II) | Copper(II) grafted onto polyvinyl alcohol-functionalized magnetic silica (B1680970) nanoparticles. | High catalytic potential, environmentally friendly, recyclable. | tandfonline.com |
| Fe₃O₄@silica sulfonic acid | Sulfonic acid-functionalized silica-coated magnetic nanoparticles. | Reusable, core-shell structure. | tandfonline.com |
| Co-(PYT)₂@BNPs | Cobalt complex on 1,3-bis(pyridin-3-ylmethyl)thiourea-modified Boehmite nanoparticles. | Highly efficient, retrievable, stable organic-inorganic hybrid. | rsc.org |
| Nanocrystalline ZnO | Zinc oxide nanoparticles with Lewis acidic surface sites. | Excellent recyclability, high product yields (69-82%). | amerigoscientific.com |
Beyond nanomaterials, a range of both metal-containing and metal-free catalytic systems have been developed to synthesize 2,5-disubstituted tetrazoles.
Metal-Mediated Protocols: Metal catalysts are widely used to promote the key bond-forming steps in tetrazole synthesis.
Copper-Catalyzed Reactions : Copper is an inexpensive and abundant metal used extensively in tetrazole synthesis. nanomaterchem.com A mild and highly regioselective 2-arylation of 5-substituted tetrazoles can be achieved using various arylboronic acids in the presence of a [Cu(OH)(TMEDA)]₂Cl₂ catalyst. organic-chemistry.org
Cobalt-Catalyzed Reactions : Cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles. Mechanistic studies suggest the formation of a Co(II)-diazido intermediate is a crucial step in the catalytic cycle. acs.org
Platinum-Coordinated Synthesis : An alternative strategy involves the reaction of coordinated nitriles with azides to form tetrazolates coordinated to a metal center, such as Platinum(II). arkat-usa.orgresearchgate.net
Metal-Free Protocols: Concerns about the cost, toxicity, and environmental impact of heavy metals have driven the development of metal-free synthetic routes. researchgate.netbohrium.com
Iodine-Promoted Reactions : A one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines is achieved through an oxidative ring closure promoted by I₂/KI under basic conditions. organic-chemistry.org This method is noted for its mild conditions and short reaction times. organic-chemistry.orgorganic-chemistry.org
Diaryliodonium Salts : A simple, metal-free, and regioselective N²-arylation of 5-substituted-1H-tetrazoles can be performed using diaryliodonium salts. This strategy is applicable to a wide range of aryl groups, including both electron-rich and electron-deficient variants. organic-chemistry.org
Electrochemical Synthesis : An innovative and green approach involves the electrochemical [3+2] cycloaddition of azides with hydrazones. This method avoids the need for any metal catalysts or chemical oxidants. rsc.org
| Protocol Type | Example Reagents/Catalysts | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Metal-Mediated | [Cu(OH)(TMEDA)]₂Cl₂, Arylboronic acids | Regioselective N²-arylation | High regioselectivity, mild conditions. | organic-chemistry.org |
| Metal-Mediated | Co(II) complex, NaN₃ | [3+2] Cycloaddition | Catalytic, mechanistic understanding. | acs.org |
| Metal-Free | Aryldiazonium salts, Amidines, I₂/KI | One-pot oxidative cyclization | Mild conditions, short reaction time, convenient workup. | organic-chemistry.orgorganic-chemistry.org |
| Metal-Free | Diaryliodonium salts | Regioselective N²-arylation | Avoids transition metals, broad scope. | organic-chemistry.org |
| Metal-Free | Electrochemical cell, Azides, Hydrazones | Electrochemical [3+2] cycloaddition | Green, avoids chemical oxidants and metals. | rsc.org |
Regioselectivity Control in Tetrazole Synthesis
A significant challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity of alkylation or arylation on the tetrazole ring. The reaction can lead to two possible isomers: the 1,5-disubstituted and the 2,5-disubstituted product. For synthesizing derivatives like this compound, achieving preferential formation of the 2,5-isomer is crucial. rsc.orgrsc.org
Several factors influence the regiochemical outcome:
Reaction Mechanism : The regioselectivity can be dictated by the nucleophilic substitution mechanism. A second-order (Sₙ2) mechanism tends to favor the formation of the 2,5-isomer, whereas a first-order (Sₙ1) mechanism can lead to mixtures. rsc.orgrsc.org
Nature of the Electrophile : The structure of the alkylating or arylating agent plays a role. While steric hindrance was initially thought to be the primary factor, it alone cannot explain the observed variations in regioselectivity. rsc.orgrsc.org
Nucleophile Properties : The electronic properties of the starting tetrazole also impact the isomer ratio. Electron-deficient groups on the tetrazole's substituent can be beneficial for the selectivity of the reaction, favoring the 2,5-isomer. rsc.org
Reaction Conditions : External factors are critical. Mechanochemical conditions (grinding) have been shown to enhance the selectivity for N-2 regioisomers when alkylating tetrazoles with phenacyl halides. acs.org Temperature is also important, with lower temperatures generally favoring N-2 alkylation. acs.org Solvation effects can influence the nature of the reacting tetrazolide species (anions vs. ion pairs), thereby affecting the isomer ratio. acs.org
Enzyme-catalyzed dynamic kinetic resolution has also been applied to the one-pot regio- and enantioselective synthesis of 2,5-disubstituted tetrazole derivatives, achieving excellent enantiopurities for many products. nih.gov
Post-Synthetic Modification and Derivatization of this compound
Once the this compound core is synthesized, it serves as a versatile building block for creating a diverse library of more complex molecules. myskinrecipes.com Its structure offers multiple sites for modification, primarily through the exocyclic amine group and the benzyl (B1604629) protecting group.
The amine functionality at the 5-position is particularly reactive and allows for easy derivatization. myskinrecipes.commdpi.com It can participate in a wide range of chemical transformations to introduce new functional groups and build larger molecular scaffolds. For instance, derivatives of the related compound valsartan, which contains a tetrazole ring, have been synthesized by forming esters, demonstrating how the core structure can be modified to create prodrugs or new chemical entities. nih.gov
Furthermore, the benzyl group at the N-2 position often serves as a protecting group. It can be selectively removed (deprotection) under appropriate conditions to yield the N-unsubstituted 5-aminotetrazole (B145819). This N-H bond can then be functionalized in subsequent synthetic steps, allowing for the introduction of different substituents at the N-2 position. nih.gov This strategy significantly increases the synthetic utility of the parent compound, enabling access to a broad array of tetrazole derivatives for various applications, including medicinal chemistry and agrochemical research. myskinrecipes.com
Functionalization of the Amine Moiety (e.g., Alkylation, Acylation)
The primary amine group at the C-5 position of the tetrazole ring is a versatile functional handle for derivatization. myskinrecipes.com Its nucleophilic character allows for reactions such as alkylation and acylation to introduce new substituents, thereby modifying the molecule's physicochemical and biological properties.
While direct N-alkylation or N-acylation on the parent this compound is a feasible synthetic route, specific examples in the literature often involve more complex derivatives. For instance, acylation has been demonstrated on related structures, such as in the synthesis of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives. nih.gov In this case, a secondary amine linked to a tetrazole-containing scaffold undergoes an acylation reaction with an amino acid. nih.gov
Another common transformation for primary amines is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction provides a pathway to a broad range of derivatives. Although specific examples starting from this compound are not extensively detailed, the reaction of 5-aminotetrazole with various aromatic aldehydes to form Schiff bases is well-documented and proceeds in good yields (80-88%). This suggests a similar reactivity for the title compound.
Furthermore, the amine group can be utilized in multicomponent reactions (MCRs), such as the Ugi tetrazole reaction. This reaction involves an oxo component, an amine, an isocyanide, and an azide source (like TMSN3) to create complex α-amino tetrazole derivatives. semanticscholar.orgnih.govnih.gov The primary amine of 2-benzyl-2H-tetrazol-5-amine or its precursors could potentially participate in such reactions to rapidly generate diverse molecular libraries.
Chemical Transformations of the Benzyl Substituent
The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (–CH₂) group, offers additional opportunities for synthetic modification. Transformations can occur at the benzylic methylene position or on the aromatic ring itself.
The existence of various 2-substituted-benzyl-5-aryl-2H-tetrazoles demonstrates that the tetrazole core is stable to modifications on the benzyl ring. researchgate.net For example, a series of benzofuran-tetrazole hybrids have been synthesized where the benzyl group bears substituents like methoxy (B1213986) groups. researchgate.net This indicates that standard aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be applied to the phenyl ring of this compound to introduce further diversity.
The benzyl group is also frequently used as a protecting group in tetrazole chemistry, which highlights its chemical versatility. For instance, a 4-nitrobenzyl group has been employed in the synthesis of indole-tetrazole hybrids. nih.govacs.org This group is later removed (deprotected) under specific reaction conditions, showcasing a chemical transformation involving the benzyl moiety without affecting the core tetrazole-indole structure. nih.govacs.org
Synthesis of Hybrid Molecules Incorporating the 2-benzyl-2H-tetrazol-5-amine Framework
Hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity, are a major focus of modern drug discovery. The 2-benzyl-2H-tetrazol-5-amine scaffold has been incorporated into various hybrid structures, including those containing indole, pyrazole (B372694), and benzimidazole (B57391) moieties.
Indole-Tetrazole Hybrid Synthesis
A selective synthetic route to 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives has been developed. nih.govacs.org This methodology utilizes the reaction of a 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirine intermediate with an aryne, generated in situ. The reaction proceeds via a cycloaddition and subsequent rearrangement to afford the desired indole-tetrazole hybrid with high selectivity. nih.govacs.org The benzyl group in this synthesis often carries a substituent, such as a nitro group, which can be later removed to yield the unprotected tetrazole. nih.govacs.org
| Entry | Azirine Substituent (R¹) | Aryne Precursor | Product | Yield (%) |
| 1 | Phenyl | o-(trimethylsilyl)phenyl triflate | 3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-phenyl-1H-indole | 75 |
| 2 | 2-Thienyl | o-(trimethylsilyl)phenyl triflate | 3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-(thiophen-2-yl)-1H-indole | 65 |
| 3 | Phenyl | 2-(trimethylsilyl)-3-thienyl triflate | 3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-phenyl-1H-thieno[3,2-b]pyrrole | 71 |
Table 1: Synthesis of Indole-Tetrazole Hybrids via Azirine-Aryne Reaction. Data sourced from nih.govacs.org.
Pyrazole-Tetrazole Hybrid Synthesis
The combination of pyrazole and tetrazole rings has led to the development of various biologically active compounds. mdpi.com Synthetic strategies typically involve linking pre-formed pyrazole and tetrazole precursors. One common method involves the alkylation of a pyrazole derivative with a haloalkyl-tetrazole. For example, tetrapodal hybrid molecules have been synthesized by reacting a primary amine with 5-((3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole. mdpi.com Although this example uses an ethyl group on the tetrazole, a similar strategy could be employed with a benzyl-containing synthon.
Another approach involves building one heterocycle onto the other. A general synthesis can start with the conversion of an amine function on a pyrazole precursor into a tetrazole ring via reaction with sodium azide and triethyl orthoformate. mdpi.com Alternatively, a pyrazole ring can be formed by the condensation of a hydrazine (B178648) with a β-dicarbonyl compound that already bears a tetrazole moiety. mdpi.com
| Pyrazole Precursor | Tetrazole Precursor | Linkage Type | Resulting Hybrid Structure | Ref. |
| Arylhydrazine hydrochloride | Ethoxyethylidene-malononitrile (to form pyrazole-4-carbonitrile) | C-C | 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | mdpi.com |
| 2-Hydrazineyl-4-phenylthiazole | (Forms pyrazole ring via condensation) | C-N | 2-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-4-phenylthiazole | mdpi.com |
| 5-methyl-1H-pyrazole-3-carbaldehyde | 5-(chloromethyl)-2-benzyl-2H-tetrazole | C-N-C | 1-((2-benzyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carbaldehyde | researchgate.net |
Table 2: Representative Synthetic Strategies for Pyrazole-Tetrazole Hybrids.
Benzimidazole-Tetrazole Hybrid Synthesis
While specific literature detailing the synthesis of hybrid molecules directly linking 2-benzyl-2H-tetrazol-5-amine and a benzimidazole core is limited, general synthetic strategies for benzimidazole-containing hybrids can be adapted. Benzimidazoles are commonly synthesized via the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde in the presence of an oxidizing agent or under acidic conditions. nih.gov
A plausible, though not explicitly documented, synthetic route could involve the derivatization of this compound into a suitable aldehyde precursor. For example, the amine could be converted into an N-substituted derivative bearing an aldehyde or a group that can be transformed into an aldehyde. This tetrazole-aldehyde could then be condensed with an appropriate o-phenylenediamine to construct the benzimidazole ring, thereby forming the desired hybrid molecule. This approach is commonly used in the synthesis of other benzimidazole hybrids, such as those tethered to pyrazoles, where a pyrazole-based aldehyde is condensed with 2-benzimidazoleacetonitrile. nih.gov
Structural Elucidation and Spectroscopic Characterization
Spectroscopic Analysis for Compound Identification and Purity Assessment
Spectroscopic analysis is fundamental to the characterization of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, with each technique offering unique insights into its molecular architecture.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. These include signals for the two benzylic protons (CH₂), the five aromatic protons of the phenyl ring, and the two protons of the primary amine (NH₂). The amine protons often appear as a broad singlet and their chemical shift can be concentration-dependent. libretexts.org The protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the benzylic carbon, the unique carbons of the phenyl ring, and the single carbon atom within the tetrazole ring. The chemical shift of the tetrazole ring carbon is particularly indicative of the substitution pattern; for 2,5-disubstituted tetrazoles, this signal is expected around 164 ppm, which is approximately 10 ppm downfield compared to the corresponding 1,5-disubstituted isomer. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for the Isomeric 1-benzyl-5-amino-1H-tetrazole Data obtained from a study on the 1-benzyl isomer and may differ for this compound. researchgate.net
| Analysis | Signal (ppm) | Assignment |
| ¹H NMR | 7.39 - 7.29 (m) | 5H, Aromatic protons (Phenyl) |
| 6.55 (s) | 2H, Amino protons (NH₂) | |
| 5.38 (s) | 2H, Benzylic protons (CH₂) | |
| ¹³C NMR | 155.9 | 1C, Tetrazole ring carbon (C5) |
| 134.8 | 1C, Quaternary aromatic carbon | |
| 129.2 | 2C, Aromatic carbons | |
| 128.5 | 1C, Aromatic carbon | |
| 128.1 | 2C, Aromatic carbons | |
| 50.0 | 1C, Benzylic carbon (CH₂) |
Note: 's' denotes a singlet, and 'm' denotes a multiplet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
Primary amines typically show two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Other expected signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic benzyl (B1604629) CH₂ group (below 3000 cm⁻¹). wpmucdn.com The spectrum would also feature absorptions corresponding to aromatic C=C stretching, N-H bending, and various skeletal vibrations of the tetrazole ring, which typically appear in the fingerprint region between 1000 and 1700 cm⁻¹. wpmucdn.comnih.gov
Table 2: Expected and Representative IR Absorption Bands Representative data based on the isomeric 1-benzyl-5-amino-1H-tetrazole. researchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3415, 3321 | Asymmetric & Symmetric N-H Stretch | Primary Amine (NH₂) |
| 3033 | C-H Stretch | Aromatic Ring |
| 2931 | C-H Stretch | Benzylic (CH₂) |
| 1648 | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| 1598, 1496 | C=C Stretch | Aromatic Ring |
| 1456 | CH₂ Bend (Scissoring) | Benzylic (CH₂) |
| 1000 - 1400 | N=N, C-N, N-N Stretch | Tetrazole Ring |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The unsubstituted tetrazole ring absorbs in the vacuum UV region (below 200 nm). ajol.info The presence of the benzyl group and the amino group, both acting as chromophores, shifts the absorption maxima to longer wavelengths. The spectrum is expected to show absorptions characteristic of π → π* transitions associated with the phenyl and tetrazole rings. Analysis of the related 1-benzyl isomer in ethanol (B145695) showed an absorption maximum at 218 nm. researchgate.net
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₈H₉N₅), the exact monoisotopic mass is approximately 175.0858 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation pattern in mass spectrometry provides structural clues. A common fragmentation pathway for benzyl-containing compounds involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.gov Another potential fragmentation is the loss of a nitrogen molecule (N₂) from the tetrazole ring. mdpi.com
Table 3: Predicted Mass Spectrometry Data for C₈H₉N₅ Data from computational predictions. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 176.09308 |
| [M+Na]⁺ | 198.07502 |
| [M-H]⁻ | 174.07852 |
Solid-State Structural Analysis
To understand the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray diffraction is the definitive method.
Single-crystal X-ray diffraction analysis provides unambiguous proof of structure by mapping the electron density of a crystalline solid. While crystallographic data for this compound itself is not documented in the searched literature, extensive data exists for its isomer, 1-benzyl-5-amino-1H-tetrazole. researchgate.net This analysis revealed that the 1-benzyl isomer crystallizes in a monoclinic system with the space group P2(1)/c. The structure is characterized by intermolecular hydrogen bonds between the amino group and nitrogen atoms of the tetrazole ring, forming a dimeric arrangement. researchgate.net It is plausible that the 2-benzyl isomer would also exhibit extensive hydrogen bonding in its crystal lattice.
Table 4: Single-Crystal X-ray Diffraction Data for the Isomeric 1-benzyl-5-amino-1H-tetrazole This data is for the 1-benzyl isomer and serves as a structural reference. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 14.91 |
| b (Å) | 5.12 |
| c (Å) | 11.19 |
| Volume (ų) | 852 |
| Z | 4 |
| R-factor (R1) | 0.0428 |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The solid-state architecture and solution behavior of this compound are significantly influenced by a network of non-covalent interactions, principally hydrogen bonding and π-π stacking. While a specific crystal structure for this exact isomer is not extensively detailed in the available literature, analysis of closely related N-substituted 5-aminotetrazoles provides a robust model for its intermolecular behavior.
Hydrogen Bonding: The primary sites for hydrogen bonding are the exocyclic amino group (-NH₂) and the nitrogen atoms of the tetrazole ring. The amino group can act as a hydrogen bond donor, while the sp² hybridized nitrogen atoms in the tetrazole ring (specifically N3 and N4) serve as effective hydrogen bond acceptors. In analogous compounds, such as 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, extensive intermolecular hydrogen bonds of the types O—H···N, N—H···O, and N—H···N link molecules into a two-dimensional framework. nih.gov For N-substituted 5-aminotetrazoles, it is common for the amino group of one molecule to form hydrogen bonds with the ring nitrogens of an adjacent molecule, leading to the formation of dimers or extended polymeric chains. nih.govnih.gov The presence of hydrogen bonding is also evident in spectroscopic data; for instance, in ¹H NMR spectra of related polymers, the proton signals of the exocyclic NH₂ group are often broadened and appear downfield, which is characteristic of their involvement in hydrogen bonding. nih.gov
Interactive Data Table: Typical Hydrogen Bond Parameters in Related 5-Aminotetrazole (B145819) Derivatives
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Compound |
|---|---|---|---|
| N-H···N | ~2.9 - 3.2 | ~160 - 175 | Generic 5-Aminotetrazoles |
| N-H···O | ~2.8 - 3.1 | ~165 - 175 | 2-(5-Amino-2H-tetrazol-2-yl)acetic acid |
| O-H···N | ~2.6 - 2.8 | ~170 - 180 | 2-(5-Amino-2H-tetrazol-2-yl)acetic acid |
Tautomerism and Isomerism within the Tetrazole Ring System
Tetrazoles substituted at the C5 position, such as 5-aminotetrazole, are subject to prototropic tautomerism, a phenomenon that is fundamental to their chemical properties and reactivity.
Investigation of 1H- vs. 2H-Tetrazole Tautomeric Equilibrium
For a 5-substituted tetrazole, the proton can reside on either the N1 or N2 nitrogen atom, leading to two distinct tautomers: the 1H- and 2H-forms. researchgate.netthieme-connect.com The compound , this compound, represents a "locked" form of the 2H-tautomer, where the mobile proton is replaced by a benzyl group. The synthesis, typically achieved through the alkylation of 5-aminotetrazole with benzyl chloride, often yields a mixture of the 1-benzyl and 2-benzyl isomers, which can then be separated. nih.govontosight.ai
The relative stability of the 1H- and 2H-tautomers of the parent 5-aminotetrazole has been a subject of extensive theoretical investigation.
In the gas phase , computational studies consistently show that the 2H-tautomer is the more stable form. nih.govresearchgate.net Theoretical calculations at the CCSD(T)/6-311G//MP2/6-311G level indicate that the 2H form of 5-aminotetrazole is the energetically preferred tautomer. nih.gov
In the solid state and in solution , the equilibrium often shifts. For many 5-substituted tetrazoles, the 1H-tautomer becomes the predominant form in condensed phases. nih.govresearchgate.net This shift is attributed to intermolecular interactions, particularly hydrogen bonding, which can preferentially stabilize the 1H form.
The existence of the stable 2-benzyl isomer confirms the viability of the 2H tautomeric form. The attachment of the benzyl group to the N2 position effectively isolates this tautomer, preventing equilibrium with the 1H form.
Interactive Data Table: Calculated Relative Energies of 5-Aminotetrazole Tautomers
| Tautomer | Phase | Relative Energy (kcal/mol) | Conclusion |
|---|---|---|---|
| 1H-5-aminotetrazole | Gas Phase | +2.67 | Less Stable |
| 2H-5-aminotetrazole | Gas Phase | 0.00 | Most Stable |
Data based on theoretical calculations. nih.gov
Influence of Solvent and Substituents on Tautomeric Forms
The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding chemical environment (solvent) and the electronic nature of substituents on the ring.
Influence of Solvent: Solvents can alter the tautomeric preference by differential solvation of the tautomers. nih.gov The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor are critical factors. nih.govmdpi.com For many N-heterocyclic compounds, polar protic solvents tend to stabilize the more polar tautomer. In the case of tetrazoles, polar solvents often favor the 1H tautomer due to its larger dipole moment and better capacity for hydrogen bonding interactions. mdpi.com Studies on related systems have shown that an increase in solvent polarity can dramatically influence the tautomerization process, which can be monitored by techniques like variable temperature ¹H-NMR. nih.gov
Influence of Substituents: The electronic properties of substituents play a crucial role in determining the relative stability of the 1H and 2H tautomers.
C5-Substituents: For the parent 5-aminotetrazole, the amino group is an electron-donating group. Theoretical studies on azido (B1232118) triazoles have shown that an amino (-NH₂) group facilitates 1H/2H tautomerization, whereas an electron-withdrawing group like nitro (-NO₂) has the opposite effect. rsc.org
N-Substituents: In the case of this compound, the substituent is on a nitrogen atom. The benzyl group is generally considered weakly electron-donating via induction but also contains an aromatic ring capable of resonance effects. Its placement on the N2 position fixes the molecular structure into the 2H-tetrazole form. The relative yields of 1-benzyl versus 2-benzyl isomers during synthesis can be influenced by reaction conditions, reflecting the subtle interplay of steric and electronic factors that guide the alkylation process.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), provide detailed information on its geometry, vibrational modes, and electronic behavior. nih.govresearchgate.net Studies on the closely related isomer, 1-benzyl-5-amino-1H-tetrazole, have demonstrated that DFT calculations can accurately reproduce experimental X-ray diffraction data, particularly when intermolecular interactions are modeled by considering dimeric or tetrameric structures. academie-sciences.frresearchgate.net
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. For benzyl-substituted tetrazoles, a key structural feature is the dihedral angle between the tetrazole and benzyl (B1604629) rings, which are typically not coplanar. academie-sciences.fr DFT calculations predict the bond lengths and angles, which are found to be in good agreement with experimental values for analogous compounds. researchgate.net The electronic structure analysis reveals the distribution of electron density and the nature of the chemical bonds within the molecule.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length (Å) | N-N (ring) | 1.30 - 1.38 |
| C-N (ring) | 1.32 - 1.35 | |
| C-NH2 | 1.34 | |
| N-CH2 (benzyl) | 1.46 | |
| Bond Angle (°) | N-N-N (ring) | 107 - 110 |
| N-C-N (ring) | 110 - 112 | |
| C-N-CH2 | 125 |
Data are illustrative and based on calculations for analogous structures like 1-benzyl-5-amino-1H-tetrazole. academie-sciences.frresearchgate.net
Theoretical vibrational frequencies calculated via DFT are instrumental in assigning experimental infrared (IR) and Raman spectra. pnrjournal.com For this compound, characteristic vibrational modes can be predicted. These include N-H stretching and bending vibrations from the amine group, aromatic C-H stretching from the benzyl group, and various stretching and deformation modes of the tetrazole ring (C=N, N=N, N-N). academie-sciences.frpnrjournal.com Computational studies on similar molecules like 2-methyl-2H-tetrazol-5-amine have successfully assigned the full infrared spectrum based on DFT calculations. uc.pt
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3500 - 3300 | N-H stretching (amine) |
| 3100 - 3000 | Aromatic C-H stretching (benzyl) |
| 2950 - 2850 | Aliphatic C-H stretching (CH₂) |
| ~1630 | C=N stretching (tetrazole ring) |
| ~1450 | CH₂ scissoring |
| 1400 - 1200 | N=N / N-N stretching (tetrazole ring) |
Assignments are based on DFT calculations for analogous benzyl- and amino-substituted tetrazoles. academie-sciences.frpnrjournal.com
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.comnih.gov For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) concentrated around the electronegative nitrogen atoms of the tetrazole ring. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are located around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic interactions. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminotetrazole moiety, reflecting its electron-donating character. The LUMO is likely distributed over the benzyl ring and the tetrazole system. The HOMO-LUMO gap for related benzyl-aminotetrazole structures is calculated to be greater than that of its aggregated (dimeric or tetrameric) forms, indicating that intermolecular interactions can influence the molecule's reactivity. academie-sciences.fr
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -0.5 |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 |
Values are illustrative and based on DFT calculations for the 1-benzyl-5-amino-1H-tetrazole isomer. academie-sciences.fr
Molecular Dynamics Simulations for Conformational Analysis
While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented, this computational technique is highly applicable for studying its conformational flexibility. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and preferred conformations of the structure. nih.gov
For this molecule, a key area of interest would be the rotation around the single bond connecting the benzyl group's methylene (B1212753) carbon to the tetrazole ring's nitrogen atom. An MD simulation would explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. ethz.ch This analysis is crucial for understanding how the molecule's shape can change in different environments, which can influence its interaction with biological targets or its packing in a crystal lattice.
Hirshfeld Surface Analysis and Crystal Packing Exploration
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comcore.ac.uk By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it is possible to identify key interactions such as hydrogen bonds and van der Waals contacts. nih.gov
For this compound, the analysis would likely highlight several important interactions. The presence of the amino group (an N-H donor) and multiple tetrazole nitrogens (acceptors) suggests that strong N-H···N hydrogen bonds are a dominant feature in the crystal packing, a pattern observed in the crystal structure of its isomer. academie-sciences.frnih.gov
The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts. For a molecule with a large number of hydrogen atoms, H···H contacts are typically the most abundant, often contributing over 50% to the total Hirshfeld surface. nih.govnih.gov Other significant interactions would include C···H/H···C contacts between the benzyl rings and N···H/H···N contacts corresponding to the hydrogen bonds. nih.gov
| Interaction Type | Typical Contribution (%) |
|---|---|
| H···H | 50 - 57 |
| C···H / H···C | 23 - 27 |
| N···H / H···N | 5 - 12 |
| C···C | ~2 |
Data are based on published analyses of similar benzyl-substituted nitrogen heterocycles. nih.govnih.gov
Theoretical Prediction of Chemical Reactivity and Selectivity
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical reactivity and selectivity of molecules like this compound. These theoretical models allow for the calculation of various electronic properties that govern how a molecule will interact with other chemical entities.
Theoretical calculations can also predict sites of electrophilic and nucleophilic attack by mapping the electrostatic potential (ESP) onto the electron density surface of the molecule. Regions of negative potential indicate areas prone to electrophilic attack, while areas of positive potential are susceptible to nucleophilic attack.
In studies of related tetrazole compounds, DFT calculations have been employed to rationalize the outcomes of reactions such as N-alkylation. For instance, the relative nucleophilicity of the different nitrogen atoms in the tetrazole ring can be computationally determined to predict the regioselectivity of such reactions. These theoretical predictions often correlate well with experimental observations.
To quantify the reactivity of this compound, a variety of global reactivity descriptors can be calculated. These descriptors provide a comprehensive overview of the molecule's chemical behavior.
Table 1: Calculated Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The ability to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness | S | 1/(2η) | The inverse of hardness, indicates higher reactivity |
| Electrophilicity Index | ω | χ2/(2η) | A measure of the electrophilic power of a molecule |
Note: The specific values for this compound would require a dedicated DFT calculation. The table outlines the parameters that are typically determined in such a study.
Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to provide more detailed insight into the reactivity of specific atoms within the this compound molecule. These functions help to identify which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks, thus predicting the selectivity of its reactions. For example, the nitrogen atoms of the tetrazole ring and the exocyclic amine group would be of particular interest in such an analysis.
Reactivity and Reaction Mechanisms of 2 Benzyl 2h 1,2,3,4 Tetrazol 5 Amine
Cycloaddition Reactions Involving the Tetrazole Ring System
The tetrazole ring is a key participant in various cycloaddition reactions, a reactivity pattern that extends to 2-benzyl-2H-1,2,3,4-tetrazol-5-amine. The most fundamental of these is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, which is a primary method for synthesizing the tetrazole ring itself. This reaction typically involves a 1,3-dipole (an azide) and a dipolarophile (a nitrile). While this is a synthetic route to the core structure, the formed tetrazole ring can participate in further cycloaddition chemistry, particularly in reactions like "click chemistry".
The tetrazole ring system can also undergo ring-opening and subsequent transformations. Under certain conditions, particularly photochemical, 2,5-disubstituted tetrazoles can extrude molecular nitrogen (N₂) to form highly reactive nitrile imine intermediates. nih.gov These intermediates can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to generate new five-membered heterocyclic systems. For this compound, such a reaction would proceed through the formation of an N-benzyl-C-amino nitrile imine.
Furthermore, tetrazoles can engage in inverse-electron-demand Diels-Alder reactions, although this is more characteristic of tetrazines (six-membered rings with four nitrogen atoms). However, the high nitrogen content of the tetrazole ring imparts it with the electron-deficient character necessary to potentially react with electron-rich dienophiles under specific conditions.
Nucleophilic Reactivity of Nitrogen Atoms and Amine Group
The this compound molecule possesses multiple nucleophilic centers: the exocyclic amino group and the nitrogen atoms of the tetrazole ring. The reactivity of these sites is crucial for the derivatization of the compound.
The parent compound, 5-aminotetrazole (B145819), is recognized as an excellent building block in multicomponent reactions, often acting as a 1,3-binucleophile where both the exocyclic amino group and a ring nitrogen participate in the reaction. researchgate.netclockss.org The tetrazole ring's nucleophilicity can be enhanced by deprotonation. researchgate.netclockss.org
Alkylation reactions, such as with benzyl (B1604629) bromide, demonstrate the nucleophilic character of the ring nitrogens. Studies on the N-alkylation of related 5-substituted tetrazoles show that the reaction yields a mixture of two regioisomers: the 1-substituted and 2-substituted products. mdpi.commdpi.com Computational studies on a similar system, N-benzoyl 5-(aminomethyl)tetrazole, revealed that the 2H-tautomer is a slightly stronger nucleophile than the 1H-tautomer, leading to a slight preference for the 2,5-disubstituted product (55%) over the 1,5-disubstituted product (45%) during benzylation. mdpi.comresearchgate.net This suggests that direct alkylation of 5-aminotetrazole with benzyl chloride would similarly produce a mixture of 1-benzyl and 2-benzyl isomers, from which the target compound is derived.
The exocyclic amino group also exhibits nucleophilic reactivity, allowing for derivatization. ontosight.ai However, in nucleophilic substitution reactions involving the tetrazole ring, such as grafting onto a polymer backbone, the endocyclic nitrogen atoms are often the primary sites of reaction, leaving the exocyclic amino group unaffected. nih.gov
Electrophilic Substitution on Aromatic and Tetrazole Moieties
The high nitrogen content of the tetrazole ring renders it significantly electron-deficient. This "pi-deficient" nature makes the ring highly resistant to electrophilic aromatic substitution reactions. bhu.ac.in The introduction of additional pyridine-type nitrogen atoms into a five-membered ring deactivates it towards electrophilic attack. bhu.ac.in Therefore, electrophilic substitution directly on the tetrazole ring of this compound is generally not feasible unless powerful electron-releasing substituents are present.
Conversely, the benzyl group is an aromatic moiety that readily undergoes electrophilic substitution. However, in this molecule, the benzyl group is attached to a strongly electron-withdrawing tetrazole ring via a methylene (B1212753) bridge. The tetrazolyl group will exert a deactivating, electron-withdrawing inductive effect on the benzyl ring, making electrophilic substitution on the phenyl ring more difficult than for toluene. The substitution would be directed to the ortho and para positions, but would require harsher conditions compared to activated benzene (B151609) derivatives. Reactions at the benzylic carbon (the -CH₂- group) are more plausible, such as free-radical bromination. khanacademy.org
Thermal and Chemical Stability Studies
Tetrazole derivatives are known for their high nitrogen content and, in many cases, their propensity to decompose exothermically to release nitrogen gas. wikipedia.org However, this compound is generally described as a stable compound under normal conditions. ontosight.ai
The thermal stability of the parent 5-aminotetrazole has been studied theoretically. Its decomposition is complex, with unimolecular N₂ elimination being the dominant pathway for the amino tautomers. nih.govresearchgate.net Bimolecular reactions also play a significant role in the condensed phase. nih.gov Experimental studies on polymers incorporating 5-aminotetrazole show a high thermal stability, with decomposition onset occurring at 243 °C and peaking at 272 °C. nih.gov This suggests that the core heterocyclic system is quite robust.
Photochemical stability is another important aspect. Studies on related 2-methyl-5-aminotetrazole show that UV irradiation can induce decomposition. The primary photochemical pathway for 2-substituted isomers involves the extrusion of N₂ to form a nitrile imine intermediate, which can then isomerize to other products. nih.gov This indicates a potential pathway for the degradation of this compound under UV light.
Mechanistic Investigations of Key Transformations
Mechanistic insights into the reactivity of the this compound framework have been gained through computational studies, particularly using Density Functional Theory (DFT).
A key transformation is the N-alkylation of the parent 5-aminotetrazole ring system. DFT calculations on a model system provide a theoretical justification for the experimentally observed regioselectivity. mdpi.comresearchgate.net By comparing the reactivity indices of the 1H- and 2H-tautomers of the tetrazole, it was found that the 2H-form has a slightly higher nucleophilicity (N) value. This explains why the 2-substituted isomer (like the title compound) is formed as the major product during alkylation reactions. mdpi.com
Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) helps to rationalize reactivity. The energy gap (ΔE = ELUMO − EHOMO) is an indicator of chemical stability and reactivity. A comparative study showed that the 2,5-disubstituted product has a smaller energy gap compared to its 1,5-disubstituted isomer, indicating higher reactivity and lower kinetic stability for the 2,5-isomer. mdpi.commdpi.com
Table 1: Calculated Quantum Chemical Parameters for N-Benzylation Products Data derived from a study on N-benzoyl 5-(aminomethyl)tetrazole, a structurally related compound. mdpi.com
| Parameter | Reagent/Product | Value (eV) |
|---|---|---|
| Nucleophilicity (N) | 1H-Tautomer | 4.93 |
| 2H-Tautomer | 5.13 | |
| Benzyl Bromide | 4.32 | |
| Electrophilicity (ω) | 1H-Tautomer | 0.13 |
| 2H-Tautomer | 0.12 | |
| Benzyl Bromide | 0.17 | |
| Energy Gap (ΔE) | 1,5-Disubstituted Product | 0.20 |
| 2,5-Disubstituted Product | 0.18 |
The mechanism for the thermal decomposition of 5-aminotetrazole has also been investigated theoretically. The primary unimolecular channel involves the elimination of N₂, though bimolecular pathways involving hydrogen bonding become significant in the condensed phase, leading to products like hydrazoic acid (HN₃). nih.gov Photochemical decomposition mechanisms for related 2-substituted 5-aminotetrazoles are proposed to proceed via N₂ extrusion to form a nitrile imine, which can then rearrange through a diazirine intermediate. nih.govuc.pt
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-aminotetrazole |
| Benzyl bromide |
| Benzyl chloride |
| N-benzoyl 5-(aminomethyl)tetrazole |
| Toluene |
| Hydrazoic acid |
| 2-methyl-5-aminotetrazole |
| Nitrile imine |
Applications in Advanced Materials Science Research
Energetic Materials Research
The defining feature of the 2-benzyl-2H-1,2,3,4-tetrazol-5-amine molecule in the context of energetic materials is its 5-aminotetrazole (B145819) core. Tetrazole-based compounds are known for their high energy content, which stems from a large number of nitrogen-nitrogen and carbon-nitrogen bonds. myskinrecipes.com
Exploration of High-Nitrogen Content Compounds for Energy Release
Compounds with high nitrogen content are a significant focus in energetic materials research. The tetrazole ring, which consists of four nitrogen atoms and one carbon atom, is a prime example of a nitrogen-rich heterocycle. ontosight.ai The parent compound, 5-aminotetrazole, contains 82.3% nitrogen by mass. mdpi.com The high number of N-N and C-N bonds within the tetrazole ring results in a high positive enthalpy of formation. myskinrecipes.combohrium.com Upon decomposition, these bonds break and rearrange to form the highly stable dinitrogen gas (N₂), releasing a significant amount of energy. myskinrecipes.com This makes tetrazole derivatives, including this compound, attractive candidates for investigation as components in high-performance explosives and propellants. wikipedia.orgnih.gov
Development of Gas-Generating Materials
The decomposition of tetrazole compounds to produce large volumes of non-toxic nitrogen gas is a highly desirable property for gas-generating applications, most notably in automotive airbag inflators. wikipedia.orgnih.gov 5-aminotetrazole, the core of the subject compound, has been specifically identified as a potential replacement for sodium azide (B81097), the previously common but more toxic gas generant. nih.gov The primary advantage of tetrazole-based materials is that their combustion products are predominantly nitrogen gas, which is environmentally benign. wikipedia.orgnih.gov The presence of the benzyl (B1604629) group in this compound can influence the burn rate and stability of the compound, potentially allowing for more controlled gas generation.
Theoretical Prediction of Detonation Parameters
Table 1: Comparison of Calculated Detonation Parameters for Energetic Materials This table provides context by showing calculated values for other energetic materials, as specific values for this compound are not published.
| Compound | Density (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |
| TNT | 1.65 | 6900 | 19.0 |
| RDX | 1.82 | 8750 | 34.0 |
| Example Nitro-tetrazole Derivative bohrium.com | 1.77 | 9004 | 34.9 |
| Example Triazole-tetrazole Derivative nih.gov | 1.63 | 7927 | 27.5 |
Functional Materials Development
Beyond energetic applications, the distinct chemical and electronic properties of the tetrazole ring lend themselves to research in functional materials.
Potential Applications in Electronics
Research into the application of this compound in electronics is still a nascent field. However, the foundational components of the molecule are relevant to materials used in organic electronics. Aromatic heterocyclic compounds are a cornerstone of many organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The electronic properties of such molecules can be finely tuned by attaching different functional groups. The electron-rich nature of the tetrazole ring combined with the aromatic benzyl group could lead to interesting charge-transport or photophysical properties. The ability of tetrazole nitrogen atoms to coordinate with metal ions also opens possibilities for creating functional metal-organic complexes and polymers for various material applications. lifechemicals.com
Research into Proton Transport Materials (e.g., for Fuel Cells)
A significant area of research for tetrazole-containing materials is in the development of proton exchange membranes (PEMs) for fuel cells, particularly for operation at high temperatures under anhydrous (water-free) conditions. nih.govrsc.org The tetrazole ring is an effective proton conductor. researchgate.net Its nitrogen atoms can participate in hydrogen bonding networks, facilitating the transport of protons via a hopping mechanism, often referred to as the Grotthuss mechanism. researchgate.net
Studies have shown that polymers and metal-organic frameworks (MOFs) functionalized with tetrazole groups can achieve high proton conductivity. mdpi.combohrium.comnih.govresearchgate.net For example, tetrazole-based polymer membranes have demonstrated significant conductivity at temperatures up to 160°C. rsc.orgrsc.org The compound this compound could serve as a valuable building block or monomer for synthesizing such advanced proton-conducting polymers. The amine group provides a reactive site for polymerization, while the tetrazole ring provides the proton-conducting functionality.
Applications in Catalysis and Ligand Design
2-benzyl-2H-1,2,3,4-tetrazol-5-amine as a Ligand in Coordination Chemistry
The tetrazole moiety is an effective building block in coordination chemistry due to the presence of four nitrogen atoms in the heterocyclic ring, which can act as potential coordination sites. lifechemicals.comuc.pt These compounds are considered valuable ligands for creating metal-organic frameworks (MOFs) and other coordination polymers with diverse functionalities. scielo.brscielo.br The structure of tetrazole derivatives is crucial in preparing complexes as they can act as ligands to modify the reactivity and selectivity of the metal centers in a catalyst. researchgate.net
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes involving tetrazole-based ligands like 5-aminotetrazole (B145819) is well-documented. researchgate.net Typically, these complexes are prepared through hydrothermal methods or by reacting the ligand with a corresponding metal salt in a suitable solvent, such as an alcohol-water mixture. scielo.br For instance, nitrate (B79036) and chloride complexes of various divalent metals like Co(II), Ni(II), Cu(II), and Cd(II) have been synthesized with 5-aminotetrazole.
Two new Manganese(II) coordination polymers, [Mn15(atz)18(μ3-OH)4(μ3-SO4)4]n·9nH2O and [Mn8(atz)4(μ-OH)4(μ4-SO4)4(H2O)4]n·nH2O (where atz = 5-aminotetrazolate), were prepared under hydrothermal conditions. acs.org Their structures were determined by single-crystal X-ray diffraction, revealing complex 3D coordination polymers. acs.org Similarly, bifunctional tetrazole–carboxylate ligands have been used with Zn(II) to create self-assembled one- and two-dimensional complexes. rsc.org
Ligand Binding Modes and Coordination Properties
Tetrazole derivatives, including 5-aminotetrazoles, exhibit versatile coordination properties. The tetrazole ring itself can coordinate to metal ions in several ways:
Monodentate: Coordination through one of the ring nitrogen atoms.
Bidentate: Chelating to a metal center through two adjacent nitrogen atoms.
Bridging: Linking two or more metal centers, which is crucial for the formation of coordination polymers.
The exocyclic amino group in 5-aminotetrazole derivatives can also participate in coordination, although it is often the ring nitrogens that are primarily involved. In many documented complexes, 5-aminotetrazole acts as a bridging ligand, connecting two different metal ions through two of its nitrogen atoms. The specific binding mode can be influenced by the nature of the metal ion, the counter-anion, and the presence of other auxiliary ligands in the coordination sphere. scielo.br For example, in complexes with Co(II), Ni(II), and Cu(II), 5-aminotetrazole can form a distorted octahedral coordination around the metal, creating an MN6 unit. In other cases, such as with a Cu(II) nitrate complex, the nitrate groups also participate, leading to a CuN4O2 coordination environment. The tetrazole moiety has been shown to be an efficient metal chelator, capable of interacting directly with metal atoms in the active sites of metalloenzymes. nih.gov
Catalytic Activity of Tetrazole-Based Systems in Organic Reactions
Metal-organic frameworks and coordination complexes derived from tetrazole-based ligands have attracted significant attention for their catalytic potential. scielo.brscielo.br The defined and tunable structures of these materials, where the metal centers act as active sites, make them promising candidates for various catalytic transformations. scielo.br
Research into the catalytic properties of Cobalt(II) and Nickel(II) complexes with a bifunctional tetrazole-carboxylate ligand demonstrated high conversion and good selectivity in the oxidative coupling of 2,6-di-tert-butylphenol. scielo.brscielo.br The catalytic activity was found to be closely related to the coordinated environments of the metal centers. scielo.br
Role in Heterogeneous and Homogeneous Catalysis
Tetrazole-based catalytic systems can function as both heterogeneous and homogeneous catalysts, a distinction based on whether the catalyst exists in the same phase as the reactants. gneechem.comyoutube.com
Heterogeneous Catalysis: This is the more common application for tetrazole-based coordination polymers and MOFs. In this mode, the catalyst is in a solid phase while the reactants are in a liquid or gas phase. gneechem.com A key advantage is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Many recent advancements involve anchoring tetrazole-metal complexes onto solid supports, particularly magnetic nanoparticles (e.g., Fe3O4), to create highly efficient and easily recoverable heterogeneous catalysts. nih.govrsc.orgresearchgate.net These nanocatalysts benefit from a high surface-area-to-volume ratio, which enhances their reactivity. nih.govrsc.org
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in a solvent. gneechem.comyoutube.com This often leads to higher activity and selectivity because the catalytic sites are readily accessible to the reactant molecules. gneechem.com However, separating the catalyst from the product can be challenging. The catalytic behavior of some metal complexes can be switched between homogeneous and heterogeneous pathways depending on the reaction conditions. For example, certain Copper(II) complexes used for water oxidation can act as molecular, homogeneous catalysts in neutral buffers but form a heterogeneous active copper oxide layer on an electrode surface in alkaline solutions. researchgate.net
Catalyst Reusability and Efficiency Studies
A major focus in the development of tetrazole-based catalysts is their stability and reusability, which are critical for sustainable and cost-effective chemical processes. researchgate.net Heterogeneous catalysts, particularly those on magnetic supports, have shown excellent performance in this regard. nih.govrsc.org
Studies on various nanocatalysts used for the synthesis of tetrazole derivatives have demonstrated remarkable reusability. The catalysts can often be recovered by simple filtration or by using an external magnet and reused for multiple reaction cycles without a significant drop in their catalytic activity. rsc.orgtandfonline.comsemanticscholar.org
The following table summarizes the reusability of several tetrazole-based heterogeneous catalysts reported in the literature.
| Catalyst | Reaction | Initial Yield (%) | No. of Cycles | Final Yield (%) | Reference |
| Co–Ni/Fe₃O₄@MMSHS | [2+3] Cycloaddition | 98 | 6 | >90 | nih.gov |
| Cu nano-catalyst | Tetrazole Synthesis | 94 | 5 | 81 | tandfonline.com |
| Cu/C | [3+2] Cycloaddition | ~95 | 5 | ~90 | semanticscholar.org |
| Fe₃O₄@tryptophan@Ni | Tetrazole Synthesis | High | 7 | Not specified | rsc.org |
| Fe₃O₄@L-lysine-Pd(0) | [3+2] Cycloaddition | High | 8 | Not specified | rsc.org |
These studies highlight the robustness and efficiency of modern tetrazole-based catalytic systems, making them an environmentally friendly and economically viable option for various organic transformations. nih.gov
Medicinal Chemistry Research Insights
2-benzyl-2H-1,2,3,4-tetrazol-5-amine as a Bioisostere of Carboxylic Acids
In drug design, the strategic replacement of one functional group with another that retains similar biological activity is a cornerstone of lead optimization. The tetrazole ring, a key feature of this compound, is widely recognized as a non-classical bioisostere of the carboxylic acid group. researchgate.netdrughunter.com Bioisosteres are atoms or groups of atoms that are structurally distinct but share similar physicochemical properties, enabling them to produce comparable biological effects. researchgate.net
The 5-substituted-1H-tetrazole moiety is particularly effective in mimicking the carboxylic acid function due to its comparable acidity (pKa ≈ 4.5–4.9 for tetrazoles vs. 4.2–4.5 for carboxylic acids) and planar geometry. drughunter.com This allows the tetrazole group to engage in similar ionic and hydrogen bond interactions with biological targets as a carboxylate group would. nih.govnih.gov A prominent example of this bioisosteric replacement is found in the development of the angiotensin II receptor antagonist losartan, where substituting a carboxylic acid with a tetrazole ring led to a tenfold increase in potency. nih.gov This enhancement was attributed to the tetrazole's specific topology, which positions the acidic proton optimally for interaction with the receptor. nih.gov
Replacing a carboxylic acid with a tetrazole ring, as seen in structures related to this compound, can significantly modulate a molecule's pharmacokinetic profile. Tetrazoles generally offer greater lipophilicity than their carboxylic acid counterparts, which can influence a drug's absorption, distribution, and ability to cross cell membranes. drughunter.com However, despite increased lipophilicity, membrane permeability may not always improve due to the tetrazole's capacity for strong hydrogen bonding, which increases the energy required for desolvation. drughunter.com
Furthermore, the tetrazole ring is metabolically robust. Carboxylic acids can be susceptible to metabolic conjugation pathways, such as glucuronidation, which can lead to rapid clearance from the body. The tetrazole group is more resistant to such metabolic degradation, potentially leading to improved metabolic stability and a longer duration of action. drughunter.comnih.gov
| Property | Carboxylic Acid Moiety | Tetrazole Moiety | Impact on Drug Design |
|---|---|---|---|
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Comparable acidity allows for similar ionic interactions with biological targets. drughunter.com |
| Lipophilicity | Lower | Higher | Increased lipophilicity can enhance binding to hydrophobic pockets and affect distribution. drughunter.com |
| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) | Generally resistant to metabolic degradation | Greater stability can lead to improved bioavailability and a longer half-life. drughunter.comnih.gov |
| Hydrogen Bonding | Acceptor | Acceptor and Donor (N-H) | Can form strong hydrogen bonds, enhancing binding affinity to targets. drughunter.comnih.gov |
Bioisosteric replacement and scaffold hopping are critical strategies in modern drug discovery used to optimize lead compounds or discover novel chemical entities with improved properties. researchgate.netnih.gov Bioisosterism involves substituting a part of a molecule with other fragments that possess similar biological properties. researchgate.net This technique is used to enhance potency, alter selectivity, reduce toxicity, or improve the pharmacokinetic profile of a compound. researchgate.net
Scaffold hopping is a more dramatic form of bioisosteric replacement where the central core or framework of a molecule is replaced with a chemically different scaffold, while preserving the essential three-dimensional arrangement of key binding groups. nih.govbiosolveit.de The goal is to identify isofunctional molecules that may offer advantages such as improved synthetic accessibility, novel intellectual property, or better drug-like properties. uniroma1.it Computational methods, including virtual screening and topological analysis, are often employed to identify suitable replacement scaffolds. biosolveit.de The use of the tetrazole ring in place of other acidic groups is a classic example of these principles, allowing medicinal chemists to "hop" from one chemical series to another while maintaining the necessary interactions for biological activity. uniroma1.it
Molecular Interaction Mechanisms with Pharmacological Targets (excluding clinical outcomes)
The structural features of this compound—namely the tetrazole ring, the benzyl (B1604629) group, and the amine substituent—dictate its potential interactions with pharmacological targets. The compound serves as a key intermediate or building block in the synthesis of molecules designed to inhibit enzymes or antagonize receptors. myskinrecipes.com
The tetrazole moiety is a valuable component in the design of enzyme inhibitors. In the context of the renin-angiotensin system, Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase target for controlling hypertension. nih.gov While many ACE inhibitors feature a carboxylic acid group to chelate the active site zinc ion, tetrazole-containing compounds have also been developed.
Research into fragment-based design for N-domain-selective ACE inhibitors has demonstrated the utility of the tetrazole group. One study reported the synthesis of a potent inhibitor incorporating a tetrazole moiety that displayed a high degree of selectivity for the N-domain of ACE over the C-domain. semanticscholar.org This selectivity is significant because the two domains have different substrate specificities, and selective inhibition could lead to therapeutic benefits with fewer side effects. semanticscholar.org The tetrazole ring in such inhibitors can participate in crucial hydrogen bonding and electrostatic interactions within the enzyme's active site, contributing to potent inhibition.
The most well-documented application of the tetrazole moiety is in the design of Angiotensin II Type 1 (AT1) receptor antagonists, a class of drugs known as ARBs (Angiotensin II Receptor Blockers). nih.govmdpi.com These drugs are designed to block the action of angiotensin II, a potent vasoconstrictor, at its receptor, thereby lowering blood pressure. nih.gov The compound this compound is a key intermediate in the synthesis of some of these therapeutic agents. myskinrecipes.com
In many ARBs, the tetrazole ring serves as the bioisosteric replacement for a carboxylic acid, acting as a critical acidic group that interacts with positively charged residues, such as lysine, in the AT1 receptor binding pocket. nih.gov This interaction is essential for anchoring the antagonist to the receptor and preventing the binding of the endogenous ligand, angiotensin II.
| Drug Name | Key Structural Features | Role of the Tetrazole Moiety |
|---|---|---|
| Losartan | Biphenyl tetrazole, imidazole (B134444) ring | Acts as a carboxylic acid bioisostere, crucial for binding to the AT1 receptor. nih.gov |
| Valsartan | Biphenyl tetrazole, valine derivative | Essential acidic group for high-affinity antagonism of the AT1 receptor. mdpi.comnih.gov |
| Irbesartan | Biphenyl tetrazole, spirocyclopentane | Provides the necessary acidic functionality for potent receptor blockade. nih.gov |
| Candesartan | Biphenyl tetrazole, benzimidazole (B57391) | Functions as the key acidic pharmacophore for AT1 receptor interaction. nih.gov |
| Olmesartan | Biphenyl tetrazole, imidazole ring with hydroxyl and propyl groups | Serves as the primary acidic group for binding and antagonism. |
Tetrazole Ring : As an acidic heterocycle, the tetrazole ring is a powerful hydrogen bond donor (the N-H proton) and acceptor (the sp² hybridized nitrogen atoms). nih.gov It can form strong electrostatic and hydrogen bond interactions with polar residues in a binding site. In some cases, the anionic tetrazolate can form charge-assisted hydrogen bonds or salt bridges with basic residues like arginine and lysine. nih.gov
Amine Group : The 5-amino group on the tetrazole ring can act as a hydrogen bond donor. This functionality allows for further derivatization, enabling medicinal chemists to introduce additional groups to probe the binding site and optimize interactions for improved potency and selectivity. myskinrecipes.com
The combination of these interactions—electrostatic, hydrogen bonding, hydrophobic, and π-stacking—underpins the ability of compounds built from the this compound scaffold to bind with high affinity to their respective pharmacological targets.
Structure-Activity Relationship (SAR) Studies in Tetrazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematic modifications of the molecule to identify key structural features that are essential for efficacy and to guide the design of more potent and selective analogs.
Elucidation of Key Structural Features for Biological Efficacy
Research into tetrazole derivatives has revealed that specific substitutions on both the benzyl and tetrazole moieties, as well as modifications of the amine group, can significantly impact their biological activity. These activities range from antimicrobial and anticancer effects to receptor antagonism. researchgate.net
One area of investigation has been the development of potent P2X(7) receptor antagonists. A study on a series of substituted N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives identified crucial structural elements for this activity. The findings indicated that a variety of functional groups on the benzyl moiety, including both electron-withdrawing and electron-donating substituents, were well tolerated. However, the position of these substituents was critical, with ortho-substitution on the benzyl group consistently providing the greatest potency. nih.gov This suggests that steric hindrance or a specific conformational arrangement induced by the ortho-substituent is favorable for binding to the P2X(7) receptor. For instance, certain ortho-substituted analogs demonstrated high potency with pIC(50) values greater than 7.8. nih.gov
In a different therapeutic context, the cytotoxic activity of Schiff bases derived from 5-aminotetrazole (B145819) has been explored. In these derivatives, the primary amine of the tetrazole core is condensed with various aromatic aldehydes. SAR analysis of these compounds revealed that the substitution pattern on the aromatic aldehyde ring plays a pivotal role in their efficacy. A derivative formed with o-vanillin, which possesses a hydroxyl group at the ortho position and a methoxy (B1213986) group at the meta position of the benzene (B151609) ring, was found to be the most active. ajol.info This highlights the importance of multiple substitutions and the specific placement of hydrogen bond donors (hydroxyl group) and electron-donating groups (methoxy group) for enhancing cytotoxic potential.
The following table presents the cytotoxic activity of several 5-aminotetrazole Schiff base derivatives, illustrating the impact of substitutions on the appended benzene ring.
| Compound Code | Aldehyde Moiety | Substitutions on Benzene Ring | Cytotoxicity (LC50 in µg/mL) |
| OVASB | o-vanillin | 2-OH, 3-OCH3 | 0.23 |
| BZSB | Benzaldehyde (B42025) | Unsubstituted | 0.33 |
| HBSB | 3-Hydroxybenzaldehyde (B18108) | 3-OH | 0.59 |
Data sourced from a study on the cytotoxicity of 5-aminotetrazole Schiff bases against brine shrimp. ajol.info
This data clearly indicates that the o-vanillin derivative (OVASB) is the most potent, followed by the unsubstituted benzaldehyde derivative (BZSB), while the 3-hydroxybenzaldehyde derivative (HBSB) is the least potent among the three. ajol.info
Rational Design Strategies for Potent Analogs
The insights gained from SAR studies are instrumental in the rational design of new, more potent analogs of this compound. The primary goal is to optimize the compound's interaction with its biological target, thereby enhancing its therapeutic effect.
One key strategy is substituent modification . Based on the findings from P2X(7) antagonist research, a rational approach would involve synthesizing libraries of analogs with diverse substitutions at the ortho position of the benzyl ring to fine-tune binding affinity. nih.gov Similarly, for developing cytotoxic agents, the discovery that an ortho-hydroxyl and meta-methoxy substitution pattern enhances activity provides a clear direction for further design. ajol.info New analogs could be created by exploring other electron-donating or hydrogen-bonding groups at these and other positions on the phenyl ring to improve efficacy.
Another design strategy is derivatization of the amine group . The synthesis of Schiff bases is a prime example of how modifying the 5-amino group can lead to compounds with significant biological activity. ajol.info This approach transforms the primary amine into an imine, altering the molecule's electronic and steric properties and introducing a new site for interaction with biological targets. Further rational design could involve creating other derivatives at this position, such as amides or sulfonamides, to explore different chemical spaces and potential biological activities.
Bioisosteric replacement is another powerful tool in rational drug design. The tetrazole ring itself is often considered a bioisostere of a carboxylic acid group, offering similar acidic properties but with improved metabolic stability and bioavailability. Within the this compound scaffold, other groups could be systematically replaced. For example, the benzyl group could be replaced with other substituted aromatic or heteroaromatic rings to explore new binding interactions. The phenyl ring in the Schiff base derivatives could also be replaced by different heterocyclic systems to potentially enhance potency or alter the selectivity profile of the compounds.
By combining these strategies—systematic substituent modification based on SAR data, derivatization of key functional groups, and bioisosteric replacement—medicinal chemists can rationally design and synthesize novel analogs of this compound with improved therapeutic potential.
Broader Biological Activity Research Excluding Safety, Dosage, Clinical Data
Antioxidant Activity and Free Radical Scavenging Mechanisms
Research into tetrazole derivatives has revealed their potential as antioxidant agents capable of neutralizing harmful free radicals. researchgate.netnih.govmdpi.com The mechanism of action is often attributed to their ability to donate hydrogen atoms, which stabilizes free radicals and terminates chain reactions. researchgate.net
Various in vitro antioxidant assays have been employed to evaluate the efficacy of these compounds. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a commonly used method to assess the free radical scavenging ability of potential antioxidants. researchgate.netnih.gov In this assay, the ability of the compound to decolorize the stable DPPH radical is measured spectrophotometrically. nih.gov Studies on N-benzyl-triazole derivatives, structurally related to the target compound, have demonstrated significant interaction with the DPPH radical. nih.gov
Furthermore, the antioxidant capacity of these compounds has been explored through their interaction with other reactive oxygen species. For instance, some derivatives have been tested for their ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+), another common metric for antioxidant potential. nih.govscispace.com The structural features of these molecules, including the nature and position of substituents on the benzyl (B1604629) and tetrazole rings, play a crucial role in their antioxidant activity. mdpi.com
Table 1: Antioxidant Activity of Representative Tetrazole and Triazole Derivatives
| Compound Class | Assay | Key Findings | Reference |
| N-benzyl-triazole-ethan-imine oxides | DPPH radical scavenging | High interaction and scavenging activity, influenced by phenyl ring substituents. | nih.gov |
| 2H-chromene-3-tetrazoles | DPPH radical, H2O2 scavenging, iron chelating | Derivatives screened for in vitro antioxidant activity. | researchgate.net |
| Valsartan derivatives (tetrazole-containing) | DPPH assay | Showed significant free radical scavenging potentials. | nih.gov |
This table is for illustrative purposes and includes data from structurally related compounds to highlight the antioxidant potential within this chemical class.
Anti-inflammatory Properties and Related Biological Pathways
Several studies have indicated that tetrazole derivatives possess anti-inflammatory effects. ontosight.ainih.gov A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov
The anti-inflammatory action of tetrazole derivatives also involves the modulation of pro-inflammatory cytokines. Research has shown that certain tetrazole-bearing compounds can effectively reduce the expression levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal mediators in the inflammatory cascade. nih.govnih.gov By downregulating these cytokines, these compounds can potentially mitigate the inflammatory response.
Furthermore, the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain, can be inhibited by some tetrazole derivatives. nih.govsemanticscholar.org This inhibition is often a downstream effect of COX-2 inhibition. semanticscholar.org Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of the COX-2 enzyme, providing insights into their mechanism of action at a molecular level. nih.gov
Table 2: Anti-inflammatory Activity of Selected Tetrazole Derivatives
| Compound/Derivative | Target | Effect | Reference |
| Tetrazole-bearing compounds | COX-1/COX-2 | Selective inhibition of COX-2. | nih.govnih.gov |
| Tetrazole derivative 7c | TNF-α | Effective reduction in TNF-α levels. | nih.gov |
| Isoxazole derivative 6 | IL-6 | Active inhibitor of IL-6 production. | nih.gov |
| Trimethoxy tetrazole derivative 5c | PGE2, TNF-α, IL-6 | Potent inhibition of PGE2 and reduction in serum TNF-α and IL-6. | nih.gov |
This table presents findings from studies on various tetrazole derivatives, illustrating the anti-inflammatory potential of this class of compounds.
Antimicrobial Research Investigations
The antimicrobial properties of tetrazole derivatives have been a significant area of investigation, with studies demonstrating their potential against a range of bacterial and fungal pathogens. ontosight.airesearchgate.net
The antibacterial action of tetrazole derivatives is believed to occur through various mechanisms. One of the proposed mechanisms is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death. The structural modifications on the tetrazole and benzyl moieties can influence the antibacterial spectrum and potency of these compounds. nih.gov Some derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
In the realm of antifungal research, tetrazole derivatives have shown promise, particularly against Candida species, Cryptococcus neoformans, and Aspergillus species. capes.gov.brnih.govnih.gov A primary mechanism of antifungal action for azole compounds, including tetrazoles, is the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The length and nature of substituents on the tetrazole ring have been found to be critical for antifungal activity. nih.govacs.org For instance, the presence and position of substituents on the benzyl group can significantly impact the antifungal spectrum and efficacy. acs.org
Table 3: Antimicrobial Activity of Tetrazole Derivatives
| Organism Type | Species | Proposed Mechanism of Action | Reference |
| Bacteria | Staphylococcus aureus | Inhibition of DNA gyrase and topoisomerase IV. | nih.gov |
| Fungi | Candida spp., Cryptococcus neoformans, Aspergillus spp. | Inhibition of ergosterol biosynthesis. | nih.govnih.govmdpi.com |
This table summarizes the antimicrobial research on tetrazole derivatives against representative pathogens.
Other Biological Activities under Investigation (e.g., antiviral, antiproliferative principles as part of drug discovery)
Beyond their antioxidant, anti-inflammatory, and antimicrobial properties, derivatives of 2-benzyl-2H-1,2,3,4-tetrazol-5-amine are being explored for other therapeutic applications as part of ongoing drug discovery efforts. beilstein-journals.org
The antiviral potential of tetrazole derivatives has been investigated against various viruses. For instance, certain adamantyl-containing tetrazoles have demonstrated inhibitory activity against the influenza A virus. nih.gov The structural features of these compounds, including the substituents on the tetrazole ring, have been shown to significantly affect their antiviral activity. mdpi.com
In the field of oncology, the antiproliferative activity of tetrazole derivatives against various cancer cell lines is a subject of active research. researchgate.netnih.govmdpi.com One of the mechanisms through which these compounds may exert their anticancer effects is the inhibition of tubulin polymerization. mdpi.com Tubulin is a key component of microtubules, which are essential for cell division, and its disruption can lead to mitotic arrest and apoptosis in cancer cells. Furthermore, some 2,5-disubstituted tetrazole hybrids have been evaluated for their ability to inhibit protein kinases, such as the Proto-oncogene tyrosine-protein kinase Src, which is often overactive in cancer. researchgate.net
Table 4: Investigational Biological Activities of Tetrazole Derivatives
| Activity | Target/Cell Line | Key Findings | Reference |
| Antiviral | Influenza A (H1N1) virus | Moderate inhibitory activity observed for 2-adamantyl-5-aryltetrazoles. | nih.gov |
| Antiproliferative | HCT116 and Miapaca2 cancer cell lines | Benzofuran-tetrazole hybrids displayed significant anti-proliferative activity. | researchgate.net |
| Antiproliferative | Glioblastoma cells | Tetrazole derivatives targeting tubulin showed remarkable antimitotic effects. | mdpi.com |
This table highlights some of the other promising biological activities of tetrazole derivatives currently under investigation.
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of tetrazole derivatives has traditionally involved methods that can be hazardous and environmentally taxing. jchr.org Future research will heavily focus on creating novel, efficient, and green synthetic pathways. Multicomponent reactions (MCRs), in particular, offer a promising avenue for clean, step-economical, and atom-economical chemical synthesis. bohrium.comnih.gov The Ugi and Passerini reactions are notable MCRs that have been adapted for tetrazole synthesis, allowing for the creation of diverse molecular scaffolds in fewer steps. nih.govbeilstein-journals.orgbeilstein-journals.org
Another key direction is the move towards greener catalysts and reaction conditions. This includes the use of heterogeneous and homogeneous catalysts that can be recycled and reused, minimizing waste. bohrium.comresearchgate.net Nanomaterial-based catalysts, such as those based on boehmite, magnetic nanoparticles, and copper, are gaining traction due to their high surface area, efficiency, and ease of recovery. rsc.orgnih.gov The development of metal-free reaction pathways and the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) are also critical areas of focus to reduce the toxicity and environmental impact associated with traditional solvents like DMF. jchr.orgresearchgate.netjchr.org These greener approaches aim to replace toxic reagents like hydrazoic acid with safer alternatives, such as sodium azide (B81097) in combination with various catalysts. chalcogen.ro
| Synthetic Approach | Description | Key Advantages | Relevant Research Areas for 2-benzyl-2H-1,2,3,4-tetrazol-5-amine |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Reactions where more than two starting materials react to form a single product in one pot, incorporating most of the atoms from the reactants. bohrium.comnih.gov | High atom economy, step efficiency, reduced waste, access to complex molecules. bohrium.combeilstein-journals.org | Developing one-pot syntheses starting from benzylamine, an azide source, and other simple precursors. |
| Nanocatalysis | Use of catalysts in the nanometer size range, which provides a high surface-area-to-volume ratio. nih.gov Examples include magnetic, copper, and carbon-based nanomaterials. rsc.org | High catalytic activity, easy recovery and reusability, thermal stability, potential for milder reaction conditions. rsc.orgnih.gov | Employing reusable magnetic nanocatalysts for the cycloaddition step to simplify purification and reduce catalyst waste. |
| Green Solvents & Catalysts | Employing environmentally benign solvents like water or PEG-400 and metal-free or recyclable catalytic systems. researchgate.netjchr.org | Reduced toxicity, lower environmental impact, improved safety profile, alignment with green chemistry principles. jchr.org | Optimizing the synthesis in aqueous media or using solvent-free "grindstone" chemistry approaches. dntb.gov.ua |
| Click Chemistry | Utilizes reactions like the Huisgen 1,3-dipolar cycloaddition, which are highly efficient, selective, and occur under mild conditions. jchr.orgnumberanalytics.com | High yields, minimal byproducts, broad substrate scope, mild reaction conditions. nih.gov | Refining the cycloaddition of an azide source to a suitable benzyl-substituted precursor under click chemistry conditions. |
Exploration of Untapped Application Domains
While this compound is recognized as a key intermediate in the synthesis of pharmaceuticals like angiotensin II receptor antagonists and potential antiviral or anticancer agents, its potential applications in other fields remain largely untapped. numberanalytics.commyskinrecipes.com The unique properties of the tetrazole ring—high nitrogen content, metabolic stability, and ability to coordinate with metal ions—make it a versatile scaffold for diverse applications. nih.govlifechemicals.comresearchgate.net
Future research could explore its use in materials science for creating novel polymers or metal-organic frameworks (MOFs). Tetrazole-containing polymers have shown promise for applications such as selective CO2 capture. lifechemicals.com The high nitrogen content also suggests potential utility in the development of high-energy materials, where tetrazole derivatives are investigated as components of propellants or gas generators. nih.govbohrium.comresearchgate.net In agricultural chemistry, the tetrazole moiety is found in plant growth regulators, suggesting a potential avenue for developing new agrochemicals. numberanalytics.commyskinrecipes.comlifechemicals.com
| Potential Application Domain | Relevant Properties of Tetrazoles | Future Research Focus for this compound |
|---|---|---|
| Materials Science | High nitrogen content, thermal stability, ability to act as ligands for metal ions. lifechemicals.combohrium.com | Synthesis of polymers or MOFs using the amine group for polymerization or as a coordination site for gas storage and separation. lifechemicals.com |
| Energetic Materials | High heat of formation, generation of gaseous nitrogen upon decomposition. nih.govresearchgate.net | Investigation of the thermal stability and energetic properties of the compound and its derivatives. bohrium.com |
| Agricultural Chemistry | Known biological activity of some tetrazole derivatives as plant growth regulators. beilstein-journals.orglifechemicals.com | Screening the compound and its derivatives for herbicidal, fungicidal, or plant growth-regulating activities. numberanalytics.com |
| Coordination Chemistry | The four nitrogen atoms of the tetrazole ring can coordinate with metal ions, acting as ligands. lifechemicals.comresearchgate.net | Developing novel metal complexes for catalysis, sensing, or electronic device applications. bohrium.com |
Advanced Computational Approaches for Predictive Modeling and Materials Design
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental research, saving time and resources. For this compound and its derivatives, advanced computational approaches can provide deep insights into their structure-property relationships. researchgate.net Techniques like Density Functional Theory (DFT) can be used to calculate optimized geometries, heats of formation, and bond dissociation energies, which are crucial for assessing thermal stability and potential as energetic materials. researchgate.net
Data-driven approaches using multivariate linear regression modeling can predict properties such as decomposition temperature and impact sensitivity, which is vital for the safe handling and application of energetic compounds. nih.gov Furthermore, molecular modeling and docking studies can predict the biological activity of new derivatives, guiding the design of more potent therapeutic agents. ajgreenchem.comresearchgate.net These computational methods can be used to screen virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
| Computational Method | Predicted Properties | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, heat of formation (HOF), bond dissociation energy (BDE), molecular electrostatic potential (MEP). researchgate.netresearchgate.net | Assessing thermal stability, predicting reactivity, and evaluating potential as a high-energy material. researchgate.net |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). ajgreenchem.comresearchgate.net | Guiding the design of new derivatives with enhanced medicinal properties (e.g., anticancer, antimicrobial). researchgate.net |
| Multivariate Linear Regression | Predictive models for physical properties like decomposition temperature and impact sensitivity based on quantum mechanical parameters. nih.gov | Predicting the safety and performance characteristics of new energetic materials derived from the core structure. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the potency of new compounds. | Accelerating drug discovery by computationally screening and optimizing lead compounds. |
Design and Synthesis of Multifunctional Tetrazole Derivatives
The structure of this compound, with its reactive amine group and modifiable benzyl (B1604629) ring, is an ideal platform for designing multifunctional molecules. myskinrecipes.com Future research can focus on creating hybrid compounds that combine the tetrazole core with other pharmacologically active moieties to achieve synergistic or multiple therapeutic effects. ajgreenchem.com For instance, linking the tetrazole structure to a benzimidazole (B57391) moiety has been shown to enhance antibacterial properties. ajgreenchem.com
This strategy could be employed to develop novel agents that, for example, possess both antihypertensive and anticancer activities, or combine antimicrobial action with anti-inflammatory properties. nih.gov The use of MCRs is particularly well-suited for this purpose, as it allows for the efficient assembly of complex molecules from multiple building blocks in a single step. nih.govbeilstein-journals.org By strategically choosing different starting materials, libraries of multifunctional tetrazole derivatives can be rapidly synthesized and screened for a wide range of biological activities. researchgate.net
| Target Functionality | Design Strategy | Potential Therapeutic Application |
|---|---|---|
| Antimicrobial-Antifungal Hybrid | Coupling the tetrazole core with known antimicrobial/antifungal pharmacophores (e.g., benzimidazole, thiazolidinone). ajgreenchem.comresearchgate.net | Treatment of complex or resistant infections. |
| Anticancer-Antihypertensive Hybrid | Integrating functionalities known to inhibit cancer cell growth with the angiotensin II receptor blocking properties associated with related tetrazoles. | Addressing cancer in patients with comorbid hypertension. |
| Anti-inflammatory-Analgesic Agent | Synthesizing derivatives that incorporate moieties known to target pathways involved in both inflammation and pain. | Development of dual-action drugs for inflammatory conditions. |
| Antiviral-Immunomodulatory Agent | Combining the tetrazole with structures that can interfere with viral replication and modulate the host immune response. | Creating more effective treatments for viral diseases. |
Green Chemistry and Sustainable Practices in Tetrazole Research
The principles of green chemistry are becoming increasingly integral to chemical research and manufacturing. bohrium.com Future work on this compound and other tetrazoles will need to prioritize sustainability. This extends beyond just the synthesis (as discussed in 10.1) to encompass the entire lifecycle of the chemical process. Key goals include minimizing waste, avoiding the use of toxic and hazardous substances, and improving energy efficiency. jchr.orgbohrium.combenthamdirect.com
Research efforts will focus on developing catalytic systems that are not only efficient but also environmentally benign, such as those that operate in water and can be easily recycled. jchr.org The concept of atom economy, a central tenet of green chemistry, will drive the adoption of synthetic methods like MCRs and cycloadditions that incorporate a high percentage of reactants into the final product. bohrium.com Furthermore, a holistic approach to sustainability will consider the environmental impact of starting materials and the biodegradability of the final products and byproducts, pushing the field towards a more circular and sustainable model of chemical research. researchgate.net
| Green Chemistry Principle | Application in Tetrazole Research | Potential Impact |
|---|---|---|
| Waste Prevention | Designing synthetic routes with high yields and minimal byproducts; using catalytic instead of stoichiometric reagents. bohrium.com | Reduced environmental pollution and lower disposal costs. |
| Atom Economy | Employing addition reactions like [3+2] cycloadditions and multicomponent reactions (MCRs) that maximize the incorporation of reactant atoms into the product. jchr.orgbohrium.com | More efficient use of resources and less waste generation. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents (e.g., DMF) with greener alternatives like water, ethanol (B145695), or PEG, or conducting reactions under solvent-free conditions. researchgate.netjchr.orgbenthamdirect.com | Improved worker safety and reduced release of volatile organic compounds (VOCs). |
| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, potentially using microwave or ultrasonic irradiation to reduce reaction times. researchgate.net | Lower energy consumption and reduced carbon footprint of chemical processes. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the benzyl or other components of the molecule. | Decreased reliance on finite petrochemical resources. |
Q & A
Basic Question: What are the standard synthetic routes for 2-benzyl-2H-1,2,3,4-tetrazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting benzyl chloride with 1H-tetrazol-5-amine under basic conditions (e.g., NaOH or K₂CO₃) to facilitate the substitution at the tetrazole ring. Microwave-assisted synthesis can enhance reaction efficiency by reducing time (from hours to minutes) and improving yields (up to 85–90%) compared to conventional heating . Optimization involves screening bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. THF) to minimize side products. Reaction progress should be monitored via TLC or HPLC.
Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm for –CH₂–).
- FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3300 cm⁻¹ (N–H stretch) validate the tetrazole core.
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., C₈H₉N₅: 175.08 g/mol).
- XRD : For crystalline derivatives, XRD resolves bond lengths and angles, critical for structure-activity relationship (SAR) studies .
Basic Question: How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
The tetrazole ring is sensitive to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies using UV-Vis spectroscopy (λmax ~ 260 nm) show degradation rates increase exponentially outside pH 5–7. Buffered solutions (e.g., phosphate buffer, pH 7.4) at 4°C extend shelf life to >6 months. Accelerated degradation studies (40–60°C) coupled with Arrhenius modeling predict long-term stability .
Advanced Question: What biological activities have been reported for tetrazole derivatives, and how can SAR guide functionalization of this compound?
Methodological Answer:
Tetrazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:
- Antimicrobial : Fluorinated analogs (e.g., 4-fluorobenzyl derivatives) show enhanced lipophilicity and membrane penetration, improving MIC values against S. aureus by 4-fold .
- Anticancer : Substitution at the benzyl group (e.g., nitro or methoxy) modulates electron density, affecting DNA intercalation or kinase inhibition. SAR-guided synthesis should prioritize substituents with Hammett σ values between –0.5 and +0.5 to balance reactivity and stability .
Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps < 4 eV suggest high reactivity).
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., COX-2 or EGFR). For example, benzyl-substituted tetrazoles show ΔG values of –8.5 kcal/mol, indicating strong binding to COX-2 .
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Advanced Question: How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
Methodological Answer:
Contradictions arise from solvent purity and measurement techniques. A factorial design approach is recommended:
Variables : Solvent polarity (logP), temperature (20–40°C), sonication time (0–30 min).
Response : Solubility (mg/mL) measured via gravimetry or UV-Vis.
Analysis : ANOVA identifies significant factors (e.g., sonication time contributes 65% to variance). Optimal solubility in DMSO:EtOH (1:1) at 25°C with 15 min sonication .
Advanced Question: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Control : Use flow chemistry to maintain consistent temperature (±2°C) and residence time, reducing dimerization byproducts.
- Catalysis : Pd/C (5 wt%) in hydrogenation steps minimizes nitro group reduction side reactions.
- In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real-time, enabling rapid adjustments .
Advanced Question: How can environmental impact assessments guide the disposal of this compound waste?
Methodological Answer:
- Biodegradation Assays : OECD 301F tests show <10% degradation in 28 days, classifying it as persistent.
- Waste Treatment : Incineration at >850°C with scrubbing (activated carbon filters) reduces NOₓ emissions.
- Regulatory Compliance : Follow EPA guidelines (DTXSID series) for handling tetrazole-containing waste .
Advanced Question: What factorial design approaches optimize reaction yields while minimizing hazardous reagent use?
Methodological Answer:
A Box-Behnken design with three factors (catalyst loading, temperature, solvent ratio) reduces experiments from 27 to 15. Response surface models identify a sweet spot:
- Catalyst: 2 mol% CuI (vs. 5 mol%, reducing Cu waste).
- Solvent: EtOH/H₂O (3:1) improves green metrics (E-factor < 5).
- Yield: 82% predicted vs. 80% experimental .
Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
Recrystallization in EtOAc/hexane (1:3 v/v) yields needle-like crystals with >99% purity (HPLC). Slow cooling (1°C/min) minimizes occluded solvent. For hygroscopic batches, use anhydrous acetone under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
